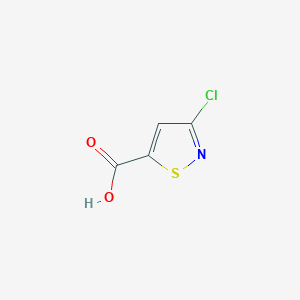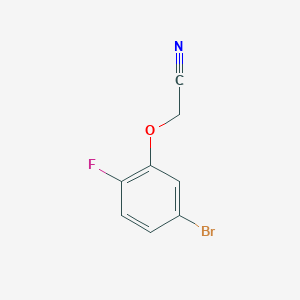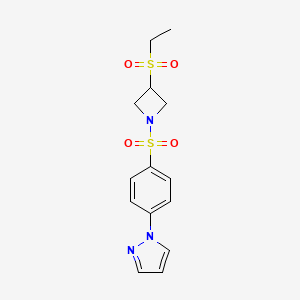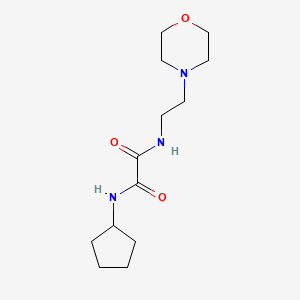![molecular formula C28H29N3O3 B2528446 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 890633-26-8](/img/structure/B2528446.png)
4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, which include a benzimidazole moiety, a pyrrolidinone ring, and methoxyphenyl and dimethylphenoxy substituents. While the specific compound is not directly discussed in the provided papers, related structures and functionalities are explored, which can give insights into the behavior of the compound .
Synthesis Analysis
The synthesis of related benzimidazole derivatives is well-documented. For instance, ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate has been synthesized and used as a starting material for further chemical transformations under solvent-free conditions . Similarly, the synthesis of photochromic benzimidazol[1,2a]pyrrolidin-2-ones has been achieved by condensation reactions . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, which provides detailed information about the crystal structure and intermolecular interactions . For example, the pyrrolic ring in related compounds is almost planar and forms specific angles with adjacent substituent planes . Such structural analyses are crucial for understanding the three-dimensional conformation of the target compound and predicting its reactivity.
Chemical Reactions Analysis
Benzimidazole derivatives are known to participate in various chemical reactions. The synthesis of 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol involved a series of ring-chain tautomerizations and rearrangements . This indicates that the target compound may also undergo similar transformations, which could be exploited in synthetic chemistry to create new molecules with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. For instance, the presence of methoxy and dimethylamino groups can affect the solubility, boiling point, and melting point of the compounds . Additionally, the biological activity, such as antiulcer properties and antimicrobial activity, has been observed in some benzimidazole derivatives . These properties are important for the potential application of the target compound in pharmaceuticals.
Scientific Research Applications
Molecular Structure and Synthesis
- The molecular structures of compounds exhibiting similar benzimidazole or pyrrolidinone frameworks have been determined, highlighting their potential as building blocks in chemical synthesis. For example, studies have focused on the synthesis of N-aryl-substituted hydroxypyridinones and benzimidazole derivatives, demonstrating the versatility of these frameworks in constructing complex molecules (Burgess et al., 1998) (Hai-wei, 2013).
Material Science Applications
- Polyimides derived from pyridine-bridged aromatic dianhydrides, including structures that could be conceptually related to the query compound, show exceptional thermal and mechanical properties. These materials are promising for advanced applications in electronics and aerospace due to their thermal stability and mechanical strength (Wang et al., 2006).
Catalysis
- Compounds containing benzimidazole and pyridine units have been used as precursors in the synthesis of ruthenium complexes with applications in catalysis. These materials demonstrate the potential of such structures in facilitating chemical reactions, including the alkylation of cyclic amines with alcohols, which is a crucial step in the synthesis of various organic compounds (Ulu et al., 2017).
Antifungal and Antitumor Activity
- Derivatives structurally related to the query compound have been synthesized and evaluated for their biological activities. For instance, benzimidazolium bromide salts and oxadiazolyl-ethylidene derivatives have shown promise as antitumor and antifungal agents, respectively, indicating the potential medicinal chemistry applications of compounds with similar structural motifs (Küçükbay et al., 2016) (Malhotra et al., 2012).
Future Directions
properties
IUPAC Name |
4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-12-13-22(16-20(19)2)34-15-14-30-24-9-5-4-8-23(24)29-28(30)21-17-27(32)31(18-21)25-10-6-7-11-26(25)33-3/h4-13,16,21H,14-15,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPPEFOYWKPEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Hydroxymethyl)-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carbonitrile](/img/structure/B2528363.png)
![2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2528365.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2528367.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2528369.png)



![2-Propan-2-yl-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2528377.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2528378.png)
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2528379.png)

![3-[(5-Fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2528386.png)